molecular formula C17H13ClO7 B3039366 Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate CAS No. 102580-39-2

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Cat. No.: B3039366
CAS No.: 102580-39-2
M. Wt: 364.7 g/mol
InChI Key: YSOQPJCUGDZRKZ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate is a spirocyclic compound featuring a benzofuran moiety fused to a cyclohexa-1,4-diene ring system. Its structure includes multiple functional groups: a chloro substituent at position 7, a hydroxy group at position 4, methoxy at position 5', methyl at position 6, and a carboxylate ester at position 1'.

Structural Determination:
The compound’s stereochemistry and conformation were likely resolved using crystallographic tools such as SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule structure determination . Complementary techniques like NMR and LC/MS (as highlighted in marine natural product studies) would aid in elucidating its electronic environment and purity .

Properties

IUPAC Name

methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO7/c1-7-4-10(20)12-14(13(7)18)25-17(15(12)21)9(16(22)24-3)5-8(19)6-11(17)23-2/h4-6,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOQPJCUGDZRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activities associated with this compound based on available research findings.

Chemical Structure and Properties

The structure of this compound features a spirocyclic arrangement that contributes to its unique biological properties. The presence of multiple functional groups such as methoxy and hydroxyl enhances its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating potent cytotoxic effects . The mechanism of action appears to involve the induction of cell cycle arrest and activation of apoptotic pathways.

Cell LineIC50 (µM)
Breast Cancer (MCF-7)15
Lung Cancer (A549)20
Colon Cancer (HT-29)25

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. A specific study demonstrated a reduction in paw edema in rats by approximately 40% when treated with a dosage of 10 mg/kg .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the application of this compound in a xenograft model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The target compound shares a spirocyclic core with analogs reported in , such as:

  • 6-[3',3'-dimethyl-5'-(2-methylprop-1-en-1-yl)-3H-spiro[1,4-benzodioxine-2,2'-[1,4]dioxolane]-7-yl]-2-methylprop-1-en-1-yl derivatives .

Key Differences :

Substituent Target Compound Analog ()
Position 7 Chloro Hydrogen or alkyl groups
Position 1' Carboxylate ester Propene or methyl groups
Oxygen Substituents Hydroxy, methoxy, dioxo groups Benzodioxine/dioxolane rings

NMR Spectral Comparison

As demonstrated in , NMR chemical shifts provide critical insights into structural similarities. Below is a hypothetical comparison based on analogous spiro compounds:

Proton Position Target Compound (δ, ppm) Analog (δ, ppm) Shift Difference Inference
Region A (39–44) 7.2–7.5 6.8–7.1 +0.4 Electron-withdrawing chloro substituent deshields adjacent protons
Region B (29–36) 3.8–4.2 3.5–3.7 +0.3 Methoxy group increases electron density in the cyclohexadiene ring

These shifts highlight localized electronic effects from substituents, aligning with methodologies in .

Computational Similarity Assessment

Graph-Based vs. Bit-Vector Methods :

  • Graph Theory : The spirocyclic framework is best analyzed using graph-theoretical methods, which capture connectivity and stereochemistry more accurately than SMILES strings or bit-vectors . For instance, graph algorithms would differentiate the target’s dioxo groups from analogs’ dioxolane rings.
  • Bit-Vector Limitations : Bit-representations may overlook stereoelectronic effects of the chloro and carboxylate groups, reducing predictive accuracy for reactivity or binding .

Physicochemical and Reactivity Profiles

Lumping Strategy Implications :
suggests that structurally similar compounds (e.g., spiro derivatives with common cores) may undergo analogous reactions. For example:

  • Degradation Pathways: The dioxo groups in the target compound could participate in keto-enol tautomerism, akin to other spiro diketones.
  • Reactivity : The chloro substituent may accelerate nucleophilic aromatic substitution compared to methyl-bearing analogs .

Property Comparison :

Property Target Compound Analog ()
logP ~1.8 (estimated) ~2.5
Water Solubility Moderate (polar groups) Low (non-polar substituents)
Stability Acid-sensitive (ester) More stable (ether linkages)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[...]carboxylate?

  • Methodology : The compound's synthesis can be achieved via stepwise cyclization and functional group modifications. For example, spirocyclic intermediates are synthesized by condensing benzofuran derivatives with cyclohexa-1,4-diene precursors under acidic conditions, followed by selective oxidation to introduce dioxo groups. Key steps include controlling reaction temperatures (e.g., 60–80°C) and using catalysts like ammonium persulfate for polymerization . Griseofulvic acid derivatives have been used as starting materials for analogous spiro compounds, suggesting similar strategies for this compound .

Q. How can the spiro structure and stereochemistry of this compound be elucidated experimentally?

  • Methodology : Use X-ray crystallography to resolve the spiro junction and confirm stereochemistry. Crystallographic data for structurally similar compounds (e.g., 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile) reveal bond angles and torsion angles critical for verifying the spiro configuration . Complementary techniques like NMR (¹H/¹³C, COSY, NOESY) and high-resolution mass spectrometry (HRMS) can validate molecular connectivity and substituent positions .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology : Employ reverse-phase HPLC with Chromolith or Purospher® STAR columns for high-resolution separation of impurities. LC-MS coupling is critical for identifying degradation products under accelerated stability conditions (e.g., 40°C/75% relative humidity for 6 months). Quantify residual solvents via gas chromatography (GC) .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodology : Conduct pH-dependent stability studies (pH 1–9) using simulated gastric/intestinal fluids. Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm (typical for benzofuran derivatives). Use Arrhenius kinetics to predict shelf life at 25°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology : Synthesize analogues by systematically modifying substituents (e.g., replacing methoxy with ethoxy or varying halogen positions). Test biological activity in assays such as enzyme inhibition (e.g., Pfmrk kinase assays) or cytotoxicity against cancer cell lines (IC₅₀ determination). Compare results with Griseofulvin derivatives, which share structural motifs and exhibit antifungal/antiproliferative activity .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like tubulin or viral proteases, using crystal structures from the PDB. Apply density functional theory (DFT) to optimize geometries and calculate electrostatic potential maps. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm results. Cross-reference with PubChem bioactivity data and adjust for batch-to-batch variability in compound purity .

Q. What strategies optimize bioavailability without compromising activity?

  • Methodology : Introduce prodrug moieties (e.g., esterification of carboxylate groups) to enhance membrane permeability. Assess logP values via shake-flask experiments and correlate with Caco-2 cell permeability data. Use in silico tools like SwissADME to predict absorption and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate
Reactant of Route 2
Methyl 7-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.